molecular formula C9H16N2O B13153806 1-{2,6-Diazaspiro[3.4]octan-2-yl}propan-1-one

1-{2,6-Diazaspiro[3.4]octan-2-yl}propan-1-one

Katalognummer: B13153806
Molekulargewicht: 168.24 g/mol
InChI-Schlüssel: IWQWRRVGDCXNBL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-{2,6-Diazaspiro[3.4]octan-2-yl}propan-1-one (CAS 1782862-55-8) is a chemical building block based on the privileged 2,6-diazaspiro[3.4]octane scaffold, a spirocyclic structure increasingly recognized for its three-dimensionality and relevance in modern drug discovery. This high-Fsp3, fully saturated core is an emerging privileged structure that frequently appears in compounds possessing diverse biological activities . This compound serves as a key intermediate for researchers developing novel therapeutic agents. Its primary research value lies in its role as a precursor for Sigma-1 receptor (σ1R) antagonists . Such antagonists are a promising strategy for pain management, as they have been shown to synergistically enhance the analgesic effect of mu opioid receptor (MOR) agonists like morphine without amplifying adverse effects . In vivo studies on derivatives of this scaffold have demonstrated a significant ability to enhance the antinociceptive effect of morphine and, crucially, to rescue morphine-induced analgesic tolerance, presenting a potential solution to a major clinical limitation of opioid use . Beyond neuroscience, the 2,6-diazaspiro[3.4]octane scaffold has demonstrated potent activity against infectious diseases. Research highlights its incorporation into chemical series that are active against multiple lifecycle stages of the human malaria parasite, Plasmodium falciparum . Furthermore, derivatives of this core have been elaborated into potent antitubercular leads, with one analogue exhibiting exceptional activity against Mycobacterium tuberculosis H37Rv at a minimal inhibitory concentration of 0.016 μg/mL . The scaffold's versatility also extends to other areas, including investigations as hepatitis B capsid protein inhibitors and menin-MLL1 interaction inhibitors for oncology . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use in humans.

Eigenschaften

Molekularformel

C9H16N2O

Molekulargewicht

168.24 g/mol

IUPAC-Name

1-(2,7-diazaspiro[3.4]octan-2-yl)propan-1-one

InChI

InChI=1S/C9H16N2O/c1-2-8(12)11-6-9(7-11)3-4-10-5-9/h10H,2-7H2,1H3

InChI-Schlüssel

IWQWRRVGDCXNBL-UHFFFAOYSA-N

Kanonische SMILES

CCC(=O)N1CC2(C1)CCNC2

Herkunft des Produkts

United States

Vorbereitungsmethoden

Reductive Amination of Aldehydes and Primary Amines

A practical route involves reductive amination of aldehyde precursors with primary amines, followed by cyclization to form the spirocyclic core. This method is adaptable for large-scale synthesis and offers high yields.

  • Procedure:
    • React aldehyde (e.g., 3-chloromethylazetidine-3-carbaldehyde) with primary amines under mild conditions.
    • Use reducing agents such as sodium cyanoborohydride or sodium triacetoxyborohydride to facilitate reductive amination.
    • Cyclization occurs through intramolecular nucleophilic attack, forming the spirocyclic structure.

Reference:
A detailed synthesis of 2,6-diazaspiro[3.3]heptanes via reductive amination was described in a 2007 publication, emphasizing the efficiency of this approach for library synthesis (see).

Cyclization to Form the Spirocyclic Framework

Intramolecular Cyclization of Azetidine Derivatives

The formation of the spirocyclic core typically involves cyclization of aminoalkyl intermediates. Common methods include:

  • [3+2] Cycloaddition reactions:
    Utilizing azetidine derivatives with suitable electrophiles to induce cyclization, leading to the diazaspiro[3.4]octane core.

  • Base-mediated cyclization:
    Employing strong bases like potassium tert-butoxide or sodium hydride to promote intramolecular cyclization of amino alcohols or amino ketones.

Reference:
The synthesis of 2,6-diazaspiro[3.4]octan-2-one via annulation of cyclopentane rings with amino precursors has been reported, demonstrating the utility of cyclization reactions in constructing the core (see).

Functionalization to Introduce the Propanone Group

Alkylation and Acylation Strategies

Reference:
The synthesis of related spiro compounds with ketone functionalities has been documented, emphasizing the importance of acylation steps in functionalization (see,).

Summary of Key Reaction Conditions and Yields

Reaction Step Typical Conditions Yield Range References
Reductive amination Mild acid catalysis, NaBH3CN 70-90% ,
Cyclization Base or heat 60-85% ,
Acylation Acetyl chloride, pyridine 65-80% ,

Analyse Chemischer Reaktionen

Types of Reactions

1-{2,6-Diazaspiro[3.4]octan-2-yl}propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted spirocyclic compounds.

Wirkmechanismus

The mechanism of action of 1-{2,6-Diazaspiro[3.4]octan-2-yl}propan-1-one involves its interaction with specific molecular targets, such as the sigma-1 receptor. By binding to this receptor, the compound can modulate pain perception and enhance the analgesic effects of other drugs like morphine . The pathways involved include the inhibition of sigma-1 receptor activity, leading to reduced pain signaling and improved analgesic efficacy.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

  • Ring Size : Smaller cores (e.g., 3.3-heptane in ) favor interactions with peptide receptors like vasopressin, while larger cores (e.g., 3.4-octane) are more suited for kinase or bacterial targets .
  • Rigidity : The 3.4-octane core provides optimal balance between rigidity and flexibility, enhancing binding to Mycobacterium tuberculosis enzymes .

Substituent-Dependent Activity

Functional groups on the periphery dictate pharmacological profiles:

Compound Modification Target/Activity Efficacy/Data Reference
Nitrofuran carboxamide (e.g., 2-nitroimidazole substituent) M. tuberculosis H37Rv inhibition MIC = 0.016 µg/mL
Fluorophenyl substituent (e.g., 4-fluorophenyl) Sigma-1 receptor antagonism Restores morphine efficacy in tolerance models
Tryptoline acrylamide Cyclin E-CDK2 inhibition Enhanced cellular engagement vs. 2,6-diazaspiro[3.4]octane derivatives

Key Observations :

  • Electron-Withdrawing Groups : Nitrofuran moieties enhance antitubercular potency via nitroreductase activation in bacterial cells .
  • Aromatic Substituents : Fluorophenyl groups improve blood-brain barrier penetration, critical for CNS targets like sigma-1 receptors .

Pharmacological Benchmarking

Antitubercular Lead vs. Analogs

Compound MIC (µg/mL) Selectivity Index (SI) Reference
1-{2,6-Diazaspiro[3.4]octan-2-yl}propan-1-one (nitrofuran derivative) 0.016 >625
1-{2,6-Diazaspiro[3.3]heptan-2-yl}propan-1-one Not tested N/A
Isoniazid (first-line TB drug) 0.03–0.06 ~300 N/A

Sigma-1 Antagonism vs. Competing Scaffolds

Compound Ki (nM) for Sigma-1 Morphine Potentiation Reference
1-{2,6-Diazaspiro[3.4]octan-2-yl}propan-1-one (fluorophenyl derivative) 2.1 3.5-fold increase
Haloperidol (reference antagonist) 1.8 No effect N/A

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.